N-(4-(3-methylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound “N-(4-(3-methylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Microwave-Assisted Synthesis and Carbonic Anhydrase Inhibition
A study focused on the microwave-assisted synthesis of novel acridine-acetazolamide conjugates, including structures similar to the compound . These compounds were investigated for their inhibitory effects on human carbonic anhydrase isoforms. The newly synthesized compounds showed significant inhibition in low micromolar and nanomolar ranges, highlighting their potential as therapeutic agents in conditions where carbonic anhydrase activity modulation is beneficial (Ulus et al., 2016).
Electrochemical C–H Thiolation
Another study reported a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation. This process facilitates the synthesis of benzothiazoles from N-(hetero)arylthioamides, offering a novel approach to creating structures akin to the subject compound, thus expanding its utility in pharmaceuticals and organic materials (Qian et al., 2017).
Antibacterial Agents
Research into 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which share a structural resemblance to the compound , demonstrated promising antibacterial activity. The study underscores the potential of these novel compounds, including the subject compound, as antibacterial agents, particularly against resistant bacterial strains (Palkar et al., 2017).
Synthesis and Evaluation as Anticancer Agents
A study on the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety revealed significant anticancer activities. This research presents the compound and its analogs as potential anticancer agents, showcasing the importance of structural innovation in drug discovery (Gomha et al., 2017).
Mechanism of Action
Target of action
Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant
Mode of action
The mode of action of thiazoles can vary greatly depending on the specific compound and its targets. For example, some thiazole derivatives have been reported to induce biological effects through various targets
Biochemical pathways
Thiazoles can affect a variety of biochemical pathways, again depending on the specific compound and its targets
Result of action
The molecular and cellular effects of a compound’s action can vary greatly depending on the specific compound and its targets. For example, some thiazole derivatives have been reported to have antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects
Properties
IUPAC Name |
N-[4-(3-methylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-12-3-2-8-24(10-12)20(26)14-5-7-17-18(14)22-21(29-17)23-19(25)13-4-6-15-16(9-13)28-11-27-15/h4,6,9,12,14H,2-3,5,7-8,10-11H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPISDDADWOEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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